2,3,4,6-Tetrafluorobenzotrifluoride
Overview
Description
2,3,4,6-Tetrafluorobenzotrifluoride is a fluorinated organic compound . It belongs to the class of fluorinated organic compounds. It is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular formula of this compound is C7HF7 . The molecular weight is 218.07 g/mol.Physical and Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It is not miscible or difficult to mix in water .Scientific Research Applications
Electrophilic Trifluoromethylating Agents
2,3,4,6-Tetrafluorobenzotrifluoride derivatives serve as potent electrophilic trifluoromethylating agents. Umemoto and Ishihara (1993) synthesized S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts by direct fluorination. These compounds were shown to be highly reactive trifluoromethylating agents, useful in a variety of organic synthesis applications, highlighting the compound's role in introducing trifluoromethyl groups to other molecules (Umemoto & Ishihara, 1993).
Hydrogen for Fluorine Exchange
Maron et al. (2005) explored the hydrogen for fluorine exchange in C6F6 and C6F5H by monomeric complexes, demonstrating a key reaction pathway involving this compound derivatives. This process is significant for the synthesis of less fluorinated benzene derivatives, which have applications in medicinal chemistry and material science (Maron et al., 2005).
Postpolymerization Modification
Noy et al. (2019) demonstrated the use of 2,3,4,5,6-pentafluorobenzyl derivatives for efficient postpolymerization modification of polymers. They showed that the para-fluoride of these derivatives could be substituted with sodium azide, leading to versatile precursors for onward modifications. This application underscores the potential of this compound in the development of functional polymers (Noy et al., 2019).
Catalytic Hydrodefluorination
Vela et al. (2005) explored the use of low-coordinate iron(II) fluoride complexes for catalytic hydrodefluorination of fluorocarbons. They highlighted the catalytic potential of these complexes in selectively hydrodefluorinating perfluorinated aromatic compounds to less fluorinated products. This research indicates the crucial role of this compound derivatives in environmental chemistry, particularly in the degradation of persistent organic pollutants (Vela et al., 2005).
Tetrafluoroborate Anion BF Bond Activation
Nielsen et al. (2003) reported on the tetrafluoroborate anion boron–fluorine bond activation, leading to the formation of a boron trifluoride-nucleophilic heterocyclic carbene (NHC) adduct. This unique reaction pathway opens up new avenues for the synthesis of NHC complexes, which are valuable in catalysis and organic synthesis (Nielsen et al., 2003).
Safety and Hazards
The safety data sheet for a similar compound, 2,3,4,5-Tetrafluorobenzotrifluoride, advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1-3(9)5(10)6(11)4(2)7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCAZKMXLKWUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382143 | |
Record name | 3h-heptafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5360-82-7 | |
Record name | 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5360-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3h-heptafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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